2'-Nitroacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFNRVLMKHKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060282 | |
| Record name | Acetamide, N-(2-nitrophenyl)- | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-32-9 | |
| Record name | N-(2-Nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Nitroacetanilide | |
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| Record name | o-Nitroacetanilide | |
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| Record name | Acetamide, N-(2-nitrophenyl)- | |
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| Record name | Acetamide, N-(2-nitrophenyl)- | |
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| Record name | 2'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2'-NITROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |
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Synthetic Methodologies and Reaction Pathways for 2 Nitroacetanilide
Electrophilic Aromatic Substitution: Nitration of Acetanilide (B955)
The most prevalent method for synthesizing nitroacetanilide isomers is the direct nitration of acetanilide. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (–NO₂) is introduced onto the aromatic ring. The acetamido group (–NHCOCH₃) of acetanilide is an activating, ortho, para-directing group, leading to the formation of both 2'-Nitroacetanilide (ortho isomer) and 4'-Nitroacetanilide (para isomer). magritek.comblogspot.com
The nitration of acetanilide is a highly exothermic reaction that necessitates careful control of conditions to ensure safety and maximize the yield of the desired product while minimizing side reactions like dinitration. blogspot.comblogspot.com Key parameters for optimization include temperature, reaction time, and the mode of reagent addition.
Typically, the reaction is performed by dissolving acetanilide in a suitable solvent, most commonly glacial acetic acid, which can dissolve the starting material without participating in the reaction. blogspot.comblogspot.com Concentrated sulfuric acid is then added, followed by the slow, portion-wise addition of a nitrating mixture, usually composed of concentrated nitric acid and concentrated sulfuric acid. slideshare.netgordon.edu
Temperature control is critical. The reaction is generally conducted at low temperatures, often between 0°C and 20°C, using an ice bath to dissipate the heat generated. magritek.combyjus.com Maintaining a low temperature and adding the nitrating agent slowly prevents the temperature from rising excessively, which could lead to an increased rate of reaction and the formation of dinitrated byproducts. blogspot.comukessays.com After the addition is complete, the mixture is often allowed to stand at room temperature for a period to ensure the reaction goes to completion before the product is isolated by pouring the reaction mixture into ice-water. magritek.comslideshare.net
Table 1: Optimized Reaction Conditions for the Nitration of Acetanilide
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Glacial Acetic Acid | Dissolves acetanilide; acetate (B1210297) ion is a poor nucleophile, preventing substitution. blogspot.com |
| Catalyst | Concentrated Sulfuric Acid | Facilitates the formation of the nitronium ion (NO₂⁺) electrophile. blogspot.com |
| Temperature | 0°C - 20°C | Controls the exothermic reaction, reduces reaction rate, and prevents over-nitration. magritek.comblogspot.combyjus.com |
| Reagent Addition | Slow, dropwise addition of nitrating mixture | Keeps the concentration of the nitrating agent at a minimum to prevent dinitration. blogspot.comblogspot.com |
| Work-up | Pouring onto ice/water | Precipitates the crude product and removes the bulk of the acid. magritek.comblogspot.com |
The choice of nitrating agent and catalyst significantly impacts both the reaction rate and the regioselectivity of the nitration.
Mixed Acid (HNO₃/H₂SO₄) : This is the most common and traditional nitrating system. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). blogspot.comvedantu.com This method typically favors the formation of the para isomer, 4'-Nitroacetanilide, due to steric hindrance at the ortho position. slideshare.netcdnsciencepub.com
Acetyl Nitrate (B79036) (HNO₃/Acetic Anhydride) : Prepared in situ from nitric acid and acetic anhydride (B1165640), acetyl nitrate is another effective nitrating agent. Notably, nitration of acetanilide with this reagent tends to favor the formation of the ortho isomer, this compound. cdnsciencepub.comsciencemadness.org
Nitronium Salts (e.g., NO₂BF₄) : Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430), can also be used. These reagents are powerful electrophiles and have been shown to predominantly yield the ortho-substituted product when reacting with acetanilide in solvents like acetonitrile. cdnsciencepub.com
Metal Nitrate Catalysts : Research has explored the use of metal nitrates as both a promoter and a nitro source. For instance, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has been shown to promote the ortho-nitration of acetanilide derivatives with good regioselectivity. rsc.org
Table 2: Effect of Nitrating Agents on Isomer Distribution
| Nitrating Agent | Predominant Isomer | Reference |
|---|---|---|
| Nitric Acid / Sulfuric Acid | 4'-Nitroacetanilide (Para) | cdnsciencepub.com |
| Acetyl Nitrate | This compound (Ortho) | cdnsciencepub.com |
| Nitronium Tetrafluoroborate | This compound (Ortho) | cdnsciencepub.com |
The acetamido group (–NHCOCH₃) is an ortho, para-director because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance. blogspot.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to attack by the nitronium electrophile. quora.comquora.com
While electronic effects activate both ortho and para positions, the distribution of the resulting isomers is heavily influenced by two main factors:
Steric Hindrance : The acetamido group is relatively bulky. This steric bulk can hinder the approach of the electrophile to the adjacent ortho positions, leading to a preference for substitution at the less hindered para position. slideshare.netvedantu.comquora.com This is why nitration with the standard mixed-acid system typically yields 4'-Nitroacetanilide as the major product. magritek.comvedantu.com
Reaction Conditions and Reagent : As noted previously, the nature of the nitrating agent plays a crucial role in determining the ortho/para ratio. cdnsciencepub.com Reagents like acetyl nitrate and nitronium tetrafluoroborate can dramatically shift the selectivity towards the ortho isomer. It has been proposed that this shift is due to a different reaction mechanism where the initial interaction occurs between the nitrating agent and the substituent itself. cdnsciencepub.com
Studies have shown that for acetanilide, the ortho:para ratio can be as low as 0.05 with mixed acids, while with nitronium tetrafluoroborate, the ratio can exceed 10, indicating a strong preference for ortho substitution. cdnsciencepub.com
The nitration of acetanilide proceeds via a well-established electrophilic aromatic substitution mechanism. researchgate.netchegg.com
Generation of the Electrophile : In a mixed-acid system, sulfuric acid protonates nitric acid. The protonated nitric acid is unstable and eliminates a water molecule to generate the highly reactive nitronium ion (NO₂⁺).
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack : The electron-rich π system of the acetanilide ring acts as a nucleophile, attacking the nitronium ion electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring, including the ortho and para positions relative to the point of attack. The acetamido group helps to stabilize the intermediates formed from ortho and para attack through an additional resonance structure involving the nitrogen lone pair. blogspot.com
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, yielding the final nitroacetanilide product. ukessays.com
The mechanism explaining the high ortho-selectivity with agents like acetyl nitrate is thought to differ. One proposal suggests an initial Sₙ2-type displacement on the nitrating species (NO₂X) by a lone pair of electrons on the nitrogen or carbonyl oxygen of the acetamido group. This leads to an intermediate that preferentially delivers the nitro group to the nearby ortho position. cdnsciencepub.com Another view posits that in less acidic media, the reaction proceeds through the free base of acetanilide, which favors ortho attack, whereas in the highly acidic H₂SO₄, the reaction occurs on the protonated acetanilide (the conjugate acid), which favors para substitution. cdnsciencepub.com
Alternative Synthetic Routes to this compound and its Derivatives
While nitration of acetanilide is the dominant synthetic strategy, alternative methods exist, primarily involving the modification of a pre-nitrated precursor.
An alternative pathway to this compound is the acetylation of 2-nitroaniline (B44862). This method reverses the typical "protect-then-nitrate" sequence. In this approach, the nitro group is already present on the aromatic ring, and the amino group is subsequently acylated.
The reaction typically involves treating 2-nitroaniline with an acetylating agent such as acetic anhydride or acetyl chloride. A patent describes a process where 2-nitroaniline is reacted with acetic anhydride in a tetrahydrofuran (B95107) solution in the presence of sodium hydride. google.com The sodium hydride acts as a base to deprotonate the amino group, forming a more nucleophilic anilide anion, which then readily reacts with the acetic anhydride to form this compound. google.com This method provides a direct route to the target compound, avoiding the formation of the isomeric 4'-Nitroacetanilide and the subsequent need for separation.
Novel Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. For the nitration of acetanilide, this has led to the exploration of alternatives to the conventional mixed-acid process, which uses large quantities of corrosive and hazardous acids.
One promising approach involves the use of solid acid catalysts . These materials, such as zeolites, clays, or sulfonic acid-functionalized resins, can replace liquid sulfuric acid. researchgate.net They offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity, which can lead to a more favorable product distribution and reduced waste. For example, sulfuric acid adsorbed on silica (B1680970) gel has been studied as a catalyst for the nitration of various aromatic compounds. researchgate.net
Another green approach is the use of ionic liquids as reaction media. Ionic liquids are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure, which reduces air pollution. researchgate.net They can act as both the solvent and the catalyst for nitration reactions. The use of Brønsted acidic ionic liquids has been shown to be effective for the nitration of aromatic compounds, including those with activating groups, and can lead to high para-selectivity. energetic-materials.org.cn These systems offer the potential for easier product isolation and recycling of the ionic liquid, thereby minimizing waste. researchgate.net
The development of these novel synthetic routes aims to reduce the environmental impact of this compound production by minimizing the use of hazardous reagents, improving energy efficiency, and reducing waste generation.
Purification and Isolation Techniques for this compound
The crude product from the nitration of acetanilide is a mixture of isomers, primarily the ortho (this compound) and para (4'-nitroacetanilide) isomers. The separation and purification of the desired this compound from this mixture is a critical step. The choice of purification method depends on the scale of the synthesis, the desired purity, and the relative proportions of the isomers in the mixture.
Crystallization Strategies for Isomer Separation
Crystallization is a widely used and effective technique for the separation of nitroacetanilide isomers, exploiting the differences in their solubilities in various solvents. The para isomer is generally less soluble in common organic solvents like ethanol (B145695) compared to the ortho isomer. slideshare.net This difference in solubility forms the basis for their separation by fractional crystallization.
The crude isomeric mixture is typically dissolved in a minimum amount of a hot solvent, such as ethanol. magritek.com Upon cooling, the less soluble p-nitroacetanilide crystallizes out first, while the more soluble o-nitroacetanilide remains in the mother liquor. slideshare.net The purity of the separated isomers can be improved by repeated recrystallization steps.
The choice of solvent is crucial for effective separation. Solubility data for the isomers in different solvents can guide the selection of an appropriate solvent system. For instance, the solubility of p-nitroacetanilide has been determined in a range of neat solvents, providing valuable data for designing crystallization processes. acs.org Similarly, the solubility of o-nitroacetanilide has been studied in various aqueous-organic solvent mixtures. acs.org
Table 1: Solubility of Nitroacetanilide Isomers in Selected Solvents
| Solvent | This compound Solubility | 4'-Nitroacetanilide Solubility | Temperature (°C) |
| Water | Slightly soluble in cold water, soluble in boiling water. | Low | 25 |
| Ethanol | Soluble | Sparingly soluble | 25 |
| Benzene | Soluble | - | - |
| Chloroform (B151607) | Soluble | - | - |
Note: This table provides qualitative solubility information. Quantitative data can be found in the cited literature.
By carefully selecting the solvent and controlling the cooling rate, it is possible to achieve a good separation of the isomers. Factors such as the initial concentration of the isomers and the presence of impurities can influence the efficiency of the crystallization process.
Chromatographic Purification Methods
Chromatography offers a powerful alternative to crystallization for the separation of nitroacetanilide isomers, especially when high purity is required or when the solubility differences are not significant enough for efficient separation by crystallization.
Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to assess the purity of the product and to determine the optimal solvent system for column chromatography. researchgate.net The separation on a TLC plate is based on the differential partitioning of the isomers between the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents). blogspot.com Due to differences in polarity, the isomers will travel up the TLC plate at different rates, resulting in distinct spots. youtube.comyoutube.com A common mobile phase for the separation of nitroacetanilide isomers is a mixture of hexane (B92381) and ethyl acetate. researchgate.net
Column Chromatography is a preparative technique used to separate and isolate larger quantities of the isomers. aroonchande.com The principles are similar to TLC, but it is performed in a vertical glass column packed with a stationary phase, such as silica gel or alumina (B75360). blogspot.com The crude mixture is loaded onto the top of the column, and the mobile phase is allowed to flow through, carrying the components down the column at different rates. The separated isomers are then collected in fractions as they elute from the bottom of the column. The choice of the mobile phase is critical for achieving good separation and is often guided by preliminary TLC experiments. youtube.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique that can be used for both analytical and preparative separations. warwick.ac.uk Preparative HPLC can provide very high purity products, but it is generally more expensive and complex than column chromatography. lcms.cznih.gov Various stationary phases and mobile phase compositions can be employed to optimize the separation of the nitroacetanilide isomers.
Table 2: Chromatographic Methods for Nitroacetanilide Isomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures researchgate.net | Adsorption and Polarity |
| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate mixtures blogspot.comyoutube.com | Adsorption and Polarity |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or Normal-phase | Acetonitrile/Water or Hexane/Isopropanol (B130326) | Partitioning and Adsorption |
The selection of the most appropriate chromatographic method depends on the specific requirements of the purification, including the amount of material to be purified and the desired level of purity.
Chemical Reactivity and Transformation Mechanisms of 2 Nitroacetanilide
Hydrolysis Reactions of the Acetanilide (B955) Moiety
The acetanilide moiety within 2'-Nitroacetanilide is susceptible to hydrolysis, a process that cleaves the amide bond. This reaction typically occurs under acidic or basic conditions, or enzymatically, yielding the corresponding amine and carboxylic acid.
Formation of Nitroaniline Derivatives
Upon hydrolysis, the acetamide (B32628) group (-NHCOCH₃) of this compound is cleaved, releasing acetic acid and forming 2-nitroaniline (B44862). This reaction is a standard amide hydrolysis. For instance, studies on the hydrolysis of p-nitroacetanilide demonstrate the formation of p-nitroaniline and acetic acid under acidic conditions brainly.commagritek.com. The general reaction can be represented as:
C₆H₄(NO₂)(NHCOCH₃) + H₂O → C₆H₄(NO₂)(NH₂) + CH₃COOH
The product, 2-nitroaniline, is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals wikipedia.org.
Kinetic and Mechanistic Studies of Hydrolysis
The hydrolysis of acetanilide derivatives can proceed via several mechanisms, depending on the reaction conditions (acidic, basic, or enzymatic).
Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis typically involves the protonation of the carbonyl oxygen atom of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses to yield the amine and carboxylic acid brainly.comresearchgate.netchemistrysteps.com. Acid catalysis is generally more efficient than base catalysis for amide hydrolysis researchgate.net. Careful removal of acidic residues is crucial post-reaction, as residual acid can catalyze further hydrolysis of the product blogspot.com.
Enzymatic Hydrolysis: Enzymes such as aryl acylamidases (AAA) catalyze the hydrolysis of nitroacetanilides through a well-defined mechanism. For p-nitroacetanilide, studies have elucidated a three-step mechanism characteristic of serine hydrolases. This involves substrate binding to the enzyme, acylation of an active-site serine residue, and subsequent hydrolytic deacylation acs.orgnih.govresearchgate.netacs.org. Kinetic studies on such enzymatic reactions have provided detailed parameters, including catalytic rate constants (k_c), Michaelis constants (K_m), and specificity constants (k_c/K_m), often revealing significant solvent isotope effects that shed light on the transition state acs.orgnih.govresearchgate.net.
Table 2.1: Key Kinetic Parameters for Enzymatic Hydrolysis of p-Nitroacetanilide
| Parameter | Value | Conditions/Notes | Reference |
| k_c | 7 s⁻¹ | High pH (pH 10) | acs.orgnih.govresearchgate.net |
| K_m | 20 μM | High pH (pH 10) | acs.orgnih.govresearchgate.net |
| k_c/K_m | 340,000 M⁻¹ s⁻¹ | High pH (pH 10) | acs.orgnih.govresearchgate.net |
| D₂O (k_c/K_m) | 1.7 ± 0.2 | Isotope effect | acs.orgnih.govresearchgate.net |
| D₂O (k_c) | 3.5 ± 0.3 | Isotope effect | acs.orgnih.govresearchgate.net |
| βD (k_c/K_m) | 0.83 ± 0.04 | Isotope effect | acs.orgnih.govresearchgate.net |
| βD (k_c) | 0.96 ± 0.01 | Isotope effect | acs.orgnih.govresearchgate.net |
Reduction of the Nitro Group
The nitro group (-NO₂) in this compound is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone in synthetic organic chemistry, enabling access to valuable amino-substituted aromatic compounds.
Synthesis of Aminoacetanilide Isomers
The reduction of the nitro group in this compound yields 2-aminoacetanilide. This transformation is commonly achieved through catalytic hydrogenation, where 2-nitroacetanilide is treated with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) wikipedia.orgchemicalbook.com. The reaction effectively converts the nitro group to an amine, producing 2-aminoacetanilide, which is an important synthetic intermediate wikipedia.orgchemicalbook.com.
The general reaction is: C₆H₄(NO₂)(NHCOCH₃) + 3 H₂ → C₆H₄(NH₂)(NHCOCH₃) + 2 H₂O
Other reducing agents, like iron in acidic media, are also effective for reducing nitro groups in aromatic compounds to amines, as demonstrated for p-nitroacetanilide chembk.com.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds to their corresponding amines. This process typically involves the use of hydrogen gas as the reducing agent in the presence of a heterogeneous catalyst.
Catalysts: Common catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carriers like carbon (e.g., Pd/C) or alumina (B75360) (Pd/Al₂O₃) google.comchemeurope.comcommonorganicchemistry.comsurendranatheveningcollege.comgoogle.comillinois.edu. Raney nickel is another effective catalyst, particularly useful when dehalogenation of aromatic halides is a concern chemeurope.comillinois.edu. Ruthenium catalysts also show efficacy and can minimize side reactions like hydrogenolysis illinois.edu.
Conditions: The reaction is usually carried out in a solvent (e.g., ethanol (B145695), methanol (B129727), acetic acid) under a hydrogen atmosphere, which can range from ambient pressure to high pressure, depending on the catalyst and substrate reactivity google.comchemeurope.comillinois.edu. Temperature control is also a factor in optimizing the reaction google.com. The addition of promoters, such as vanadium compounds, can improve selectivity and reaction rates by minimizing the accumulation of hydroxylamine (B1172632) intermediates and reducing side products like azo or azoxy compounds google.com.
Table 2.2: Common Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Reducing Agent | Typical Solvents | Notes | Reference |
| Pd/C | H₂ | Ethanol, Methanol, EtOAc | Widely used; can react with other functionalities. | wikipedia.orggoogle.comchemeurope.comcommonorganicchemistry.com |
| Raney Nickel | H₂ | Ethanol, Methanol | Alternative to Pd/C, especially for substrates with halogens. | chemeurope.comillinois.edu |
| PtO₂ | H₂ | Acetic Acid | Effective for nitro group reduction. | chemeurope.com |
| Fe / Acid | Fe | Acetic Acid | Mild conditions, good functional group tolerance. | chembk.comchemeurope.comcommonorganicchemistry.com |
| SnCl₂ | SnCl₂ | Various | Mild conditions, good functional group tolerance. | chemeurope.comcommonorganicchemistry.com |
| Vanadium Comp. | H₂ | Various | Promoters to prevent hydroxylamine accumulation, improve purity and reaction rate. | google.com |
Photocatalytic Reduction Mechanisms
Photocatalytic reduction offers an alternative pathway for the transformation of nitro compounds. While specific detailed mechanisms for the photocatalytic reduction of this compound to 2-aminoacetanilide were not extensively detailed in the provided search results, the general principles involve the generation of reactive species upon irradiation of a semiconductor photocatalyst (e.g., TiO₂, ZnO) in the presence of a suitable electron donor and the nitro compound.
The process typically begins with the absorption of light by the photocatalyst, leading to the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs researchgate.net. These charge carriers can then participate in redox reactions. For nitro group reduction, electrons from the conduction band can be transferred to the nitro group, initiating a cascade of reduction steps, likely involving nitroso and hydroxylamine intermediates, similar to electrochemical or chemical reduction pathways google.comnih.gov. However, some studies focus on the photocatalytic degradation of nitroacetanilides rather than their reduction to amines asianpubs.orgasianpubs.org. Further research would be needed to fully elucidate the specific photocatalytic reduction mechanisms for this compound.
Chemical Compound List:
this compound
2-Nitroaniline
Acetic acid
2-Aminoacetanilide
Aniline
Nitrosobenzene
Hydroxylamine
Azoxy compounds
Azo compounds
Hydrazo compounds
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to substitution reactions, with its reactivity modulated by the electron-withdrawing nitro group and the electron-donating (via resonance) acetamido group.
Further Functionalization and Derivatization Strategies
Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHCOCH₃) is an activating substituent that directs incoming electrophiles to the ortho and para positions of the aromatic ring. Conversely, the nitro group (-NO₂) is a deactivating substituent that directs electrophiles to the meta position relative to itself. In this compound, the nitro group is positioned ortho to the acetamido group. This arrangement means that any further electrophilic substitution would be influenced by both directing effects, with the deactivating effect of the nitro group generally dominating, making the ring less susceptible to EAS compared to acetanilide itself. Studies on the nitration of acetanilide show that the acetamido group directs the nitronium ion primarily to the para position, yielding p-nitroacetanilide as the major product, with o-nitroacetanilide (this compound) formed as a minor product magritek.combyjus.com.
Nucleophilic Aromatic Substitution (NAS): Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as nitro groups, can render them electrophilic enough to undergo nucleophilic aromatic substitution (NAS). The nitro group in this compound significantly withdraws electron density from the aromatic ring, thereby activating it towards attack by nucleophiles, especially if a suitable leaving group were present on the ring wikipedia.orgepa.gov. The most common mechanism for NAS is the addition-elimination (SNAr) pathway, which is stabilized by electron-withdrawing groups positioned ortho or para to the leaving group wikipedia.org.
Derivatization Strategies: Key derivatization strategies for this compound involve the transformation of its functional groups. The nitro group can be reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd), yielding 2'-aminoacetanilide . Furthermore, the acetamido group can be hydrolyzed under acidic or basic conditions to liberate the free amine, forming 2-nitroaniline smolecule.com.
Thermal Decomposition Mechanisms and Hazard Analysis
The thermal stability and decomposition pathways of nitroaromatic compounds like this compound are critical for safety assessments.
Investigation of Autocatalytic Decomposition Characteristics
Nitroaromatic compounds are often prone to thermal decomposition, which can sometimes be autocatalytic, meaning that the decomposition products can catalyze further decomposition epa.govdtic.mil. Studies on related compounds, such as 4-methoxy-2-nitroacetanilide, have demonstrated autocatalytic decomposition characteristics, typically identified through differential scanning calorimetry (DSC) and accelerating rate calorimetry experiments acs.orgacs.org. The tendency for decomposition in nitroaromatic compounds is known to increase with the number of nitro groups and can be accelerated by the presence of various substituents epa.gov.
Kinetic Analysis of Thermal Degradation Processes
Kinetic analysis of the thermal degradation of nitroaromatic compounds involves determining parameters such as activation energy (Ea) and reaction order. Techniques like thermogravimetric analysis (TGA) and DSC are extensively used for these investigations acs.orgacs.orgresearchgate.netscielo.br.
For example, the thermal decomposition of 4-methoxy-2-nitroacetanilide has been studied, yielding activation energies in the range of 34.32–37.99 kJ/mol, calculated using model-free methods acs.orgacs.org. Studies on nitrobenzoic acid isomers reveal varying activation energies, with o-nitrobenzoic acid (ONBA) showing an Ea of 131.31 kJ/mol, m-nitrobenzoic acid (MNBA) at 203.43 kJ/mol, and p-nitrobenzoic acid (PNBA) at 157.00 kJ/mol scielo.br. These analyses often indicate that the thermal decomposition involves a single reaction process, and kinetic parameters can be determined using methods like the Málek method acs.org.
The decomposition products identified in studies of related nitroacetanilide derivatives, such as 4-methoxy-2-nitroacetanilide, include volatile substances like H₂O, NO₂, NO, CO₂, CO, HCN, and N₂O researchgate.net.
Table 1: Kinetic Parameters and Decomposition Products of Related Nitroaromatics
| Compound | Activation Energy (kJ/mol) | Identified Decomposition Products | Reference(s) |
| 4-methoxy-2-nitroacetanilide | 34.32–37.99 | H₂O, NO₂, NO, CO₂, CO, HCN, N₂O | acs.orgacs.orgresearchgate.net |
| o-Nitrobenzoic acid | 131.31 | Not specified | scielo.br |
| m-Nitrobenzoic acid | 203.43 | Not specified | scielo.br |
| p-Nitrobenzoic acid | 157.00 | Not specified | scielo.br |
Photochemical Transformations of this compound
The photochemical behavior of this compound involves transformations induced by light, leading to potential degradation pathways.
Photodegradation Pathways
Nitroaromatic compounds are known to undergo photochemical reactions, including redox processes, bond cleavages, and rearrangements, upon exposure to UV or visible light nih.govrsc.org. Studies on related nitroacetanilide isomers, such as m-nitroacetanilide and o-nitroacetanilide, have explored their photocatalytic degradation in the presence of semiconductor catalysts like zinc oxide (ZnO) asianpubs.orgasianpubs.org. These investigations suggest that the photodegradation of these compounds often proceeds via a two-step mechanism and is influenced by factors such as light intensity and the pH of the solution asianpubs.orgasianpubs.org.
General photochemical pathways for nitroaromatics can involve the formation of radical species and intramolecular rearrangements. For instance, in related nitro-substituted polyaromatic compounds, the twisting of the nitro group out of the aromatic ring plane has been identified as a critical structural variation leading to photodegradation and the formation of free radicals rsc.org. These processes can lead to the breakdown of the molecule into smaller, often more oxidized or reduced, species.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitroacetanilide
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of 2'-Nitroacetanilide by identifying the characteristic vibrations of its functional groups and probing its solid-state characteristics.
Interpretation of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by the absorption and scattering bands corresponding to its constituent functional groups: the nitro group (-NO2), the acetamide (B32628) group (-NHCOCH3), and the aromatic phenyl ring.
In Infrared (IR) spectroscopy , the carbonyl (C=O) stretching vibration of the acetamide group, known as the Amide I band, typically appears as a strong absorption around 1680-1690 cm⁻¹. The N-H stretching vibration is observed as a moderately intense band in the region of 3250-3350 cm⁻¹, often exhibiting some broadening indicative of hydrogen bonding. The Amide II band, arising from a coupled N-H bending and C-N stretching motion, is characteristically found around 1530-1550 cm⁻¹. The nitro group (-NO2) is readily identified by its strong asymmetric stretching vibration, typically around 1520-1540 cm⁻¹, and a symmetric stretching vibration in the range of 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations are expected to be present above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹), while the aromatic ring itself shows characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region.
Raman spectroscopy complements IR analysis by highlighting vibrations that involve changes in polarizability, often yielding strong signals for symmetric stretching modes and skeletal vibrations. The C=O stretching vibration of the acetamide group is usually prominent in Raman spectra, observed around 1670-1680 cm⁻¹. The nitro group's symmetric stretching vibration is particularly intense in Raman spectra, typically appearing around 1340-1350 cm⁻¹. The aromatic ring skeletal vibrations are also well-represented in Raman spectra, aiding in the confirmation of the aromatic framework's integrity and substitution pattern. The methyl (CH3) stretching modes for the acetamide moiety are observed in both IR and Raman spectra in the approximate range of 2950-2980 cm⁻¹.
Solid-State Spectroscopic Features and Polymorphic Differences
Solid-state vibrational spectroscopy is highly sensitive to the crystalline environment, including molecular packing and intermolecular interactions such as hydrogen bonding. Any variations in the crystalline structure, such as those found in different polymorphic forms of this compound, would manifest as observable differences in their IR and Raman spectra. These differences can include shifts in peak positions, alterations in band intensities, or the emergence of new spectral features. For instance, variations in the strength and geometry of N-H···O hydrogen bonds involving the amide group can lead to red-shifts and broadening of the N-H stretching band and corresponding shifts in the C=O stretching frequency. Furthermore, lattice modes, which represent collective vibrations of the entire unit cell, can provide direct spectroscopic evidence for structural distinctions between polymorphs, particularly in the far-IR or low-frequency Raman regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, offers detailed insights into the electronic environment, connectivity, and conformation of atoms within the this compound molecule.
Proton and Carbon-13 NMR Chemical Shift Assignments
¹H NMR spectroscopy provides crucial information about the hydrogen atoms in this compound. The methyl protons (-CH3) of the acetamide group typically appear as a sharp singlet in the chemical shift range of δ 2.15-2.25 ppm. The amide proton (-NH) resonates as a broad singlet, often observed between δ 8.0 and 9.5 ppm, with its exact position being sensitive to solvent, concentration, and the extent of hydrogen bonding. The four aromatic protons exhibit a complex multiplet pattern due to mutual coupling and the electronic influence of the ortho-nitro group and the acetamide substituent. The proton ortho to the nitro group (H6') is generally deshielded and appears at a lower field, while the proton ortho to the acetamide group (H2') is also significantly affected. Typical assignments place these signals in the δ 7.4-8.2 ppm range, with specific assignments often requiring detailed analysis or comparison with related compounds. For example, H6' might resonate around δ 8.1-8.2 ppm, H5' around δ 7.5-7.6 ppm, H4' around δ 7.7-7.8 ppm, and H3' around δ 7.5-7.6 ppm, with characteristic coupling constants revealing their relative positions.
¹³C NMR spectroscopy elucidates the carbon skeleton of this compound. The carbonyl carbon (C=O) of the acetamide group typically resonates in the δ 169-171 ppm region. The methyl carbon (-CH3) appears as a singlet in the δ 23-25 ppm range. The aromatic carbons display distinct chemical shifts influenced by the substituents. The carbon directly attached to the acetamide group (C1') is found around δ 148-150 ppm. The carbon bearing the nitro group (C2') is significantly deshielded by the electron-withdrawing nitro substituent, appearing around δ 138-140 ppm. The remaining aromatic carbons (C3', C4', C5', C6') resonate in the δ 115-135 ppm range, with their precise chemical shifts dictated by the combined electronic effects of the nitro and acetamide groups. For instance, C3' might be observed around δ 124-125 ppm, C4' around δ 135-136 ppm, C5' around δ 125-126 ppm, and C6' around δ 130-131 ppm.
Nitrogen-15 NMR Applications
¹⁵N NMR spectroscopy offers direct observation of the nitrogen environments within this compound, providing valuable information about electronic states and intermolecular interactions. The amide nitrogen (-NH) is expected to resonate in the chemical shift range of δ 110-125 ppm, with its exact position being sensitive to solvent effects and the degree of hydrogen bonding. The nitrogen atom of the nitro group (-NO2) is typically more challenging to observe in ¹⁵N NMR spectra due to its quadrupolar nature and potential for rapid relaxation. However, when detected, it usually appears at significantly different chemical shifts, often in a broader range or at higher fields compared to typical organic nitrogen atoms, though specific, well-defined data for this compound's nitro nitrogen might require specialized techniques or be less commonly reported.
Solid-State Magic Angle Spinning (MAS) NMR Studies of Conformation
Solid-state Magic Angle Spinning (MAS) NMR is a powerful technique for probing the structure, conformation, and dynamics of molecules in the solid state, providing information that complements solution-state NMR and X-ray crystallography. Studies on acetanilide (B955) derivatives, including those with nitro substituents, have utilized solid-state MAS NMR to investigate the preferred conformation of the acetamide group relative to the aromatic ring. This conformation can be influenced by intramolecular hydrogen bonding (e.g., N-H···O=C) or steric repulsions between the substituents. ¹³C MAS NMR can detect subtle shifts in carbon resonances that are indicative of different hydrogen bonding networks or packing arrangements, which are characteristic features of polymorphs. Similarly, ¹⁵N MAS NMR can provide detailed insights into the electronic environment and hydrogen bonding status of the amide nitrogen, as its chemical shift is sensitive to the extent of N-H···O hydrogen bonding. The presence of the ortho-nitro group in this compound can impose specific conformational constraints or influence the relative stability of different conformers in the crystalline state, which would be directly reflected in its solid-state NMR spectra.
Computational and Theoretical Investigations of 2 Nitroacetanilide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecules like 2'-Nitroacetanilide, providing a balance between accuracy and computational cost. derpharmachemica.comnih.gov DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the structural, spectroscopic, and electronic properties of the molecule in its ground state. derpharmachemica.comresearchgate.netnih.gov
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. nih.gov For this compound, DFT methods such as B3LYP with a 6-31G(d,p) basis set are used to calculate the most stable conformation. derpharmachemica.com This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. derpharmachemica.comnih.gov The optimized geometry reveals a non-planar structure. nih.gov In the acetanilide (B955) group, important parameters include the C-O, C-N, C-C, and N-C bond distances, as well as bond angles like C-C-O, C-C-N, and O-C-N. derpharmachemica.com These theoretical values can then be compared with experimental data, for instance from X-ray diffraction, to validate the computational model. researchgate.net
| Parameter Type | Description |
|---|---|
| Bond Lengths | Calculated distances between bonded atoms (e.g., C=O, C-N, C-C aromatic, N-O). |
| Bond Angles | Calculated angles between three connected atoms (e.g., O=C-N, C-N-H, C-C-N). |
| Dihedral Angles | Calculated torsion angles describing the rotation around a bond (e.g., defining the twist between the phenyl ring and the acetamido group). |
DFT calculations are highly effective in predicting various spectroscopic parameters.
Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. nih.gov These calculated frequencies, after being scaled to correct for anharmonicity and basis set deficiencies, can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov This comparison aids in the assignment of fundamental vibrational modes of the molecule. nih.gov
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical ¹H and ¹³C NMR spectra for this compound can be computed and compared with experimental data to confirm structural assignments. researchgate.net
ESR Spectroscopy: For radical species of this compound, DFT can be employed to calculate Electron Spin Resonance (ESR) parameters. researchgate.net By modeling potential radicals and calculating their g-tensors and hyperfine coupling constants, researchers can identify the radical structures that correspond to experimental ESR spectra. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. derpharmachemica.com The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values. rasayanjournal.co.in
For this compound, the MEP map shows regions of negative potential (typically colored red) and positive potential (colored blue). derpharmachemica.comresearchgate.net
Negative Potential Sites: The most negative regions are located around the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the nitro group. derpharmachemica.com These sites are susceptible to electrophilic attack. derpharmachemica.comrasayanjournal.co.in
Positive Potential Sites: The regions of highest positive potential are found around the hydrogen atoms, particularly the amide N-H hydrogen. derpharmachemica.com These sites indicate the centers for nucleophilic attack. derpharmachemica.comrasayanjournal.co.in
The MEP surface thus provides a clear guide to the molecule's reactivity and its intermolecular interaction sites. researchgate.netresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov
HOMO: Represents the ability of the molecule to donate an electron. Its energy is related to the ionization potential. nih.gov
LUMO: Represents the ability of the molecule to accept an electron. Its energy is related to the electron affinity. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov This analysis provides insight into the intramolecular charge transfer that can occur within the this compound molecule. derpharmachemica.com
| Descriptor | Significance |
|---|---|
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.comresearchgate.net |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. Directly related to the HOMO-LUMO gap. nih.gov |
| Chemical Softness (S) | The reciprocal of hardness; indicates a molecule's polarizability. nih.gov |
| Electronegativity (χ) | Measures the power of a molecule to attract electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and anti-bonding orbitals. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO is calculated. derpharmachemica.comwisc.edu For molecules like this compound, significant interactions include the delocalization of the nitrogen lone pair into the anti-bonding orbital of the adjacent carbonyl group (nN → π*CO). nih.gov These hyperconjugative interactions stabilize the molecule and provide evidence for electron delocalization. derpharmachemica.commaterialsciencejournal.org
Natural Localized Molecular Orbitals (NLMOs) are semi-localized orbitals derived from NBOs. wisc.eduresearchgate.net An NLMO is primarily composed of its parent NBO, but also includes small contributions from other orbitals, known as "delocalization tails". derpharmachemica.comwisc.edu This analysis offers a clear view of how the idealized, localized Lewis structure is perturbed by electron delocalization effects within the molecular environment. derpharmachemica.com
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| n(N) (Amide N Lone Pair) | π(C=O) (Carbonyl anti-bond) | Intramolecular hyperconjugation | Significant stabilization indicating resonance. |
| π(C-C) (Phenyl ring bond) | π(N=O) (Nitro group anti-bond) | Conjugation between ring and substituent | Stabilization due to electron delocalization. |
Quantum Chemical Studies of Excited States and Photochemistry
While DFT is excellent for ground-state properties, the study of excited states and photochemical processes requires other quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations are essential for understanding how this compound interacts with light.
Computational studies can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. nih.gov This allows for the assignment of absorption bands observed in experimental UV-Vis spectra.
Furthermore, theoretical investigations can map out the potential energy surfaces of excited states. nih.gov This is crucial for identifying potential photochemical reaction pathways. msu.edu For heteroaromatic molecules, a key area of interest is the role of dissociative excited states, such as those formed by promoting an electron to a σ* anti-bonding orbital (πσ* states). rsc.org Population of such a state, either directly or through non-adiabatic coupling from an initially excited ππ* state, can lead to bond cleavage. rsc.org Quantum dynamics simulations can then be used to model the subsequent molecular motions, providing a complete theoretical picture of the photochemical fate of the molecule after absorbing a photon. nih.gov
Modeling of Intersystem Crossing (ISC) and Internal Conversion (IC) Processes
Computational modeling of the photophysical processes in nitroaromatic compounds is crucial for understanding their behavior upon photoexcitation. Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of a molecule, typically from a singlet excited state to a triplet state. researchgate.net Internal conversion (IC), conversely, is a non-radiative transition between electronic states of the same spin multiplicity. researchgate.net For molecules like nitronaphthalene derivatives, which are structurally related to this compound, ab initio nonadiabatic molecular dynamics studies have been employed to unravel the mechanisms behind their ultrafast ISC. nih.gov
These computational approaches have revealed that the high efficiency of ISC in such compounds can be attributed to several key factors. One is the rapid population of a precursor singlet state that is relatively long-lived, allowing time for the spin-forbidden transition to occur. nih.gov Furthermore, the nuclear configuration of the molecule in this singlet state is often very close to the geometry that facilitates ISC, meaning only minor structural rearrangements are necessary for the transition to the triplet manifold. nih.gov
Conical Intersections and Relaxation Pathways
Conical intersections are points or seams of degeneracy between two electronic potential energy surfaces of a molecule. rsc.org They act as efficient funnels for non-radiative relaxation, allowing ultrafast transitions from an upper electronic state to a lower one, often on a femtosecond timescale. The topography of these intersections is critical in determining the outcome of a photochemical reaction. rsc.org
In computational studies, locating minimum-energy conical intersections (MECIs) is a key step in mapping the relaxation pathways of a photoexcited molecule. nih.gov For related nitroaromatic compounds, upon excitation, the molecule's geometry can evolve along the excited-state potential energy surface until it reaches a conical intersection, where it can efficiently transition to a lower-lying electronic state, including the ground state. nih.govrsc.org This process is a primary mechanism for the dissipation of electronic energy and can precede chemical transformations. For example, in ortho-nitrobenzaldehyde, the initial decay from the brightly excited state involves a cascade through several electronic states, a process facilitated by conical intersections. nih.gov Although specific studies mapping the conical intersections and relaxation pathways for this compound are not detailed in the surveyed literature, the principles derived from similar molecules suggest their critical role in its photochemistry.
Computational Prediction of Photodegradation Products
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the mechanisms of photodegradation. mdpi.comnih.gov These methods can be used to calculate the electronic structure of molecules in their ground and excited states, identify potential reaction pathways, and determine the activation energies for various degradation processes. mdpi.comnih.gov
The computational prediction of photodegradation products generally involves several steps:
Excited State Analysis: TD-DFT is used to simulate the UV-Vis absorption spectrum and identify the electronic transitions that occur upon photoexcitation. whiterose.ac.uk
Reaction Pathway Mapping: Potential energy surfaces are explored to find transition states and intermediates for various possible reactions, such as bond cleavages (e.g., C-N, C-C), rearrangements, or reactions with surrounding species like hydroxyl radicals (·OH) or singlet oxygen (¹O₂). mdpi.comnih.gov
Activation Energy Calculation: The energy barriers for these pathways are calculated to determine the most likely degradation routes. mdpi.comnih.gov Pathways with lower activation energies are considered more favorable.
For example, in the computational study of the antidepressant citalopram, DFT calculations identified that C-C bond cleavage had the lowest activation energy among direct photolysis pathways, making it the most probable reaction. mdpi.comnih.gov Similarly, for this compound, one could computationally explore pathways such as the cleavage of the amide bond, reactions involving the nitro group, or modifications to the aromatic ring to predict the structures of potential photodegradation products.
Theoretical Studies of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated electron systems, particularly those with electron donor and acceptor groups, are of significant interest for their non-linear optical (NLO) properties. rasayanjournal.co.inresearchgate.net These properties are fundamental to applications in photonics and optoelectronics. ipme.runih.gov this compound and its isomers are examples of such "push-pull" systems, where the acetamido group can act as an electron donor and the nitro group is a strong electron acceptor. The interaction between these groups through the π-system of the benzene (B151609) ring can lead to a large molecular hyperpolarizability, which is a key factor for second-order NLO activity. rasayanjournal.co.inresearchgate.net
Theoretical calculations, primarily using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, are employed to predict and understand the NLO behavior of these molecules. rasayanjournal.co.inresearchgate.net These studies provide insights into the relationship between molecular structure and NLO response, guiding the design of new materials. researchgate.net
Calculation of Electric Dipole Moments and Hyperpolarizabilities
The NLO response of a molecule is quantified by its electric dipole moment (μ), polarizability (α), and, most importantly for second-order effects, its first hyperpolarizability (β). rasayanjournal.co.inresearchgate.netresearchgate.net Computational chemistry allows for the calculation of these tensor quantities.
A theoretical study on meta-nitroacetanilide (an isomer of this compound) using HF and DFT (B3LYP) methods with a 6-31+G(d) basis set provides valuable insight. rasayanjournal.co.inresearchgate.net The calculations were performed for the molecule in the gas phase and in a solvent to understand environmental effects. The dipole moment is a measure of the charge separation in a molecule, and a large value can indicate strong intramolecular charge transfer, which is beneficial for NLO properties. The first hyperpolarizability (β) is a measure of the second-order NLO response. rasayanjournal.co.inresearchgate.net
The calculated values for meta-nitroacetanilide show a significant first hyperpolarizability, suggesting it could be a potential candidate for NLO applications. rasayanjournal.co.inresearchgate.net The total hyperpolarizability (β_total) was found to be approximately 29 times greater than that of urea, a standard reference material for NLO studies. rasayanjournal.co.in The results also indicated that the values of these properties increase when moving from the gas phase to a solvent phase, highlighting the importance of the molecular environment. rasayanjournal.co.in While this data is for the meta-isomer, the structural similarities suggest that this compound would also exhibit significant NLO properties.
| Method | Phase | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10-23 esu] | First Hyperpolarizability (βtotal) [x 10-30 esu] |
|---|---|---|---|---|
| HF/6-31+G(d) | Gas | 4.4175 | 1.7344 | 1.1856 |
| HF/6-31+G(d) | Solvent | 5.6244 | 2.4552 | 3.4331 |
| DFT-B3LYP/6-31+G(d) | Gas | 3.4817 | 1.9734 | 4.7117 |
| DFT-B3LYP/6-31+G(d) | Solvent | 4.6961 | 2.8123 | 13.2375 |
Molecular Dynamics and Conformational Analysis
Molecular dynamics and conformational analysis are computational techniques used to study the three-dimensional structure and flexibility of molecules. For a molecule like this compound, the relative orientation of the acetamido and nitro substituents with respect to the phenyl ring is of key interest. This conformation is determined by a balance of electronic effects (like resonance) and steric hindrance between the adjacent groups. In ortho-substituted acetanilides, an intramolecular hydrogen bond can form between the amide N-H and an oxygen atom of the nitro group, which would favor a planar conformation. researchgate.net
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by its environment, particularly the solvent. nih.gov Polar solvents can have a profound effect on the geometry of ortho-substituted acetanilides. researchgate.net Research indicates that in such compounds, polar solvents can disrupt the intramolecular hydrogen bond that helps to maintain planarity. researchgate.net
When the intramolecular hydrogen bond is broken due to strong interactions with polar solvent molecules (e.g., dimethyl sulfoxide), the acetamido group is no longer constrained to the plane of the aromatic ring. researchgate.netresearchgate.net This allows the group to rotate out of the plane, adopting a non-planar conformation to relieve the steric strain between it and the adjacent nitro group. researchgate.net This change in conformation can be studied computationally using methods like the self-consistent reaction field (SCRF) theory, which models the solvent as a continuous dielectric medium. nih.gov Such conformational changes induced by the solvent can, in turn, affect the molecule's physical and chemical properties, including its spectroscopic characteristics and reactivity.
Thermodynamic Modeling of Solubility
The solubility of this compound in various solvents has been the subject of computational and theoretical investigations to predict and understand its behavior in solution. These studies employ various thermodynamic models to correlate experimental solubility data, providing valuable insights into the dissolution process and the interactions between the solute and solvent molecules.
Application of Activity Coefficient Models (e.g., NRTL, Wilson, Apelblat)
To accurately correlate the solubility of this compound in different monosolvents, several activity coefficient models and semi-empirical equations have been utilized. Research involving fifteen different solvents at temperatures ranging from 278.15 K to 323.15 K has demonstrated the application of the Non-Random Two-Liquid (NRTL) model, the Wilson model, and the modified Apelblat equation. acs.org
These models are essential for representing the non-ideal behavior of the solute in solution. The experimental mole fraction solubility data of this compound was correlated with these models, and the accuracy of the correlation was evaluated based on the root-mean-square deviation (RMSD) and relative average deviation (RAD). acs.org Among the models tested, the modified Apelblat equation was found to provide a better correlation of the experimental data compared to the NRTL and Wilson models. acs.org The maximum RMSD and RAD values obtained from back-calculation across all models were 87.57 × 10⁻⁴ and 8.95%, respectively. acs.org
The solubility of o-nitroacetanilide was observed to be highest in N-methyl pyrrolidone and lowest in water and cyclohexane, a trend that these models aim to mathematically describe. acs.org In aqueous solutions with co-solvents such as ethanol (B145695), n-propanol, 1,4-dioxane, and N,N-dimethylformamide (DMF), the Apelblat model, among others, also provided satisfactory correlation results, with average relative deviations below 11.42%. acs.org
| Model/Equation | General Application | Reported Performance for this compound |
|---|---|---|
| Modified Apelblat Equation | A semi-empirical equation used to correlate solubility with temperature. | Provided a better correlation result compared to the other models. acs.org |
| NRTL (Non-Random Two-Liquid) Model | An activity coefficient model based on the local composition concept. | Used for solubility correlation with a maximum reported RAD of 8.95% across models. acs.org |
| Wilson Model | An activity coefficient model based on the local composition concept, also used to derive thermodynamic mixing properties. acs.org | Applied for solubility correlation and to achieve properties like reduced excess enthalpy. acs.org |
Applications and Advanced Research Directions Involving 2 Nitroacetanilide
Role as a Synthetic Intermediate in Organic Synthesis
The functional groups present in 2'-nitroacetanilide enable it to participate in a wide array of chemical transformations, positioning it as a crucial intermediate in synthetic organic chemistry.
Precursor for Pharmaceutical Compounds
This compound has been identified as an intermediate in the synthesis of various pharmaceutical compounds and drug candidates. Its derivatives have shown potential biological activities, including antimicrobial and antifungal properties ontosight.ai. While specific drug names are not detailed in the provided sources, its role as a precursor highlights its importance in medicinal chemistry for designing and developing new therapeutic agents ontosight.ai.
Building Block for Dyes and Pigments
The presence of the nitro group makes this compound a useful precursor for the synthesis of dyes and pigments ontosight.aiontosight.ai. For instance, o-nitroacetanilide is an important intermediate in the dyestuff industry for preparing pigments google.com. Derivatives like 2-nitro-4,5-dichloroacetanilide are specifically noted as intermediates in the dyestuff industry for preparing pigments google.com.
Synthesis of Complex Organic Molecules (e.g., Chalcones)
This compound serves as a versatile building block for the synthesis of complex organic molecules ontosight.ai. Specifically, it can be utilized in the synthesis of chalcones smolecule.com. Chalcones, which are α,β-unsaturated ketones, are of significant interest due to their broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities mdpi.com. The synthesis of 2-nitrochalcone (B191979) derivatives, for example, involves the condensation of aromatic aldehydes with aromatic ketones, where nitroacetanilide derivatives can play a role as precursors or related compounds mdpi.comchemicalbook.comchemdad.com.
Reactions for the Synthesis of Specific Derivatives
The reactivity of this compound allows for its transformation into various specific derivatives. For example, the reduction of the nitro group to an amine is a common transformation, yielding o-aminoacetanilide, which can then be used in further synthetic pathways . Research has also explored the nitration of acetanilide (B955) to produce o-nitroacetanilide, demonstrating methods for achieving ortho-substitution, which is crucial for synthesizing specific ortho-substituted derivatives cdnsciencepub.commagritek.com. While direct synthesis of TNT isomers from this compound is not explicitly mentioned, the compound is a nitroaromatic, and its chemistry relates to the broader field of nitroaromatic synthesis and derivatization ontosight.ainih.gov.
Environmental Fate and Monitoring Research
Research is also being conducted into the environmental presence and detection of this compound.
Detection and Quantification in Environmental Matrices
While specific methods for detecting and quantifying this compound in environmental matrices are not detailed in the provided snippets, it is recognized as a compound that can be part of the "human exposome" and has been identified in human blood hmdb.ca. This suggests that understanding its presence and fate in environmental and biological samples is an area of ongoing interest, likely involving analytical techniques for its detection and quantification.
Degradation Studies in Environmental Systems
Research into the environmental fate of nitroacetanilides, including this compound, is crucial for understanding their persistence and potential impact. While specific degradation studies for this compound are not extensively detailed in the provided search results, general trends for nitroaromatic compounds suggest that their degradation in environmental systems can be complex. Nitroaromatic compounds, in general, exhibit resistance to rapid biodegradation under aerobic conditions epa.gov. However, microbial reduction of the nitro group can occur, potentially leading to amine derivatives epa.gov. Photodegradation is also a significant pathway for many organic pollutants in aquatic environments, with the rate depending on factors such as light intensity, water matrix, and pH researchgate.net. Studies on related compounds indicate that nitroacetanilides, like other nitroaromatic xenobiotics, can be subject to environmental monitoring using chromatographic techniques smolecule.com. Further research is needed to elucidate the specific degradation pathways, kinetics, and transformation products of this compound in various environmental matrices like soil and water.
Environmental Risk Assessment Methodologies
Environmental risk assessment methodologies for nitroaromatic compounds (NACs) are evolving, with a growing emphasis on computational approaches. Machine learning algorithms are being employed to predict the acute oral toxicity of NACs, aiding in the design of safer alternatives researchgate.netnih.gov. These models analyze structural features to forecast toxicity, contributing to a more proactive approach in environmental risk evaluation researchgate.netnih.gov. For acetanilide derivatives, ecotoxicological data, such as acute toxicity to fish, are used to estimate Predicted No Effect Concentrations (PNEC) and compare them with Predicted Environmental Concentrations (PEC) to characterize risk koreascience.krerasm.org. The assessment of environmental hazards for nitro compounds can also involve quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which analyze how structural variations, including the position of substituents, influence properties like solubility, lipophilicity, and aquatic toxicity idsi.md. Comprehensive risk characterization requires data on physico-chemical properties, environmental parameters, ecotoxicity, and toxicology, with methodologies being developed to estimate these factors even in the absence of experimental data whiterose.ac.ukresearchgate.net.
Advanced Analytical Methodologies Utilizing this compound
Chromatographic Applications and Internal Standards
Chromatographic techniques are fundamental for the analysis and quantification of compounds like this compound in various matrices. Internal standards are commonly used in gas chromatography (GC) and liquid chromatography (LC) to improve the accuracy and precision of quantitative analyses by compensating for variations in sample preparation, injection volume, or detector response scioninstruments.comjasco-global.comchromatographyonline.com. An ideal internal standard is chemically similar to the analyte, does not interfere with the analysis, and is added at a known concentration to all samples scioninstruments.com. While specific studies explicitly detailing this compound's use as an internal standard were not found in the provided results, its structural similarity to other nitroacetanilide isomers suggests its potential utility. For instance, 4-Nitroacetanilide has been employed as an internal standard in the determination of emetic compounds via HPLC fao.org. The general principle involves calculating a peak area ratio between the analyte and the internal standard, which helps to minimize analytical errors scioninstruments.com.
Derivatization for Enhanced Detection in Analytical Techniques
Derivatization is a crucial strategy in analytical chemistry to enhance the detectability, sensitivity, and selectivity of compounds, particularly for chromatographic methods. This process involves chemically modifying the analyte to introduce functional groups that improve its response to a specific detector nih.govoup.comcolostate.edu. For nitro compounds, derivatization can be employed to improve their chromatographic behavior or mass spectral response researchgate.net. While specific derivatization methods for this compound are not detailed, general approaches for similar compounds involve reactions that introduce chromophores or fluorophores, thereby increasing detectability by UV-Vis or fluorescence detectors nih.govoup.com. For instance, derivatization techniques are widely used for amino acids to enable detection via HPLC nih.gov. Similarly, for nitrosamines, derivatization with reagents like p-toluenesulfonyl chloride can improve chromatographic behavior and mass response, leading to lower detection limits researchgate.net. The development of new derivatization reagents continues to advance analytical capabilities in techniques like Thin Layer Chromatography (TLC) labinsights.nl.
Review of Related Nitroacetanilide Isomers and Analogs
Comparative Studies with 3'-Nitroacetanilide and 4'-Nitroacetanilide
Comparative studies of nitroacetanilide isomers, specifically this compound, 3'-Nitroacetanilide, and 4'-Nitroacetanilide, highlight differences in their physicochemical properties, reactivity, and applications, stemming from the positional isomerism of the nitro group on the acetanilide backbone smolecule.comwikipedia.org. The position of the nitro substituent influences electron distribution within the molecule, affecting its chemical behavior epa.gov. For example, studies have indicated that nitro groups in the para-position of a benzene (B151609) ring can lead to higher toxicity compared to meta- or ortho-isomers idsi.md. While specific comparative data for this compound with its isomers regarding degradation rates or analytical applications are limited in the provided results, general trends for nitroaromatic compounds suggest potential differences in biodegradability and environmental persistence epa.gov. The synthesis of these isomers can yield mixtures, requiring chromatographic separation for pure compounds cdnsciencepub.comjcbsc.org. These isomers are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals smolecule.comwikipedia.orgjcbsc.org.
Q & A
Basic: What are the optimal synthesis routes for 2'-Nitroacetanilide in academic settings?
Methodological Answer:
The compound is typically synthesized via nitration of acetanilide. A common undergraduate procedure involves dissolving acetanilide in concentrated sulfuric acid at 0–5°C, followed by slow addition of nitric acid (HNO₃) to yield o-nitroacetanilide as the major product . Purification leverages its solubility profile: after quenching the reaction in ice-water, the crude product is recrystallized from hot water or ethanol, exploiting its moderate solubility in cold water and higher solubility in hot solvents .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Melting Point (o-isomer) | 93–94°C | |
| Solubility in Ethanol | Freely soluble | |
| Yield | ~60–70% (undergraduate) |
Basic: How can solubility properties guide purification of this compound?
Methodological Answer:
Solubility differences between o-, m-, and p-nitroacetanilide isomers enable selective purification. The o-isomer is sparingly soluble in cold water but dissolves readily in boiling water, while the p-isomer remains insoluble even in hot water. Recrystallization from hot water effectively removes the p-isomer, while m-isomer separation requires chloroform due to its higher solubility in non-polar solvents .
Solubility Comparison:
| Solvent | o-Nitroacetanilide | p-Nitroacetanilide |
|---|---|---|
| Cold Water | Moderate | Insoluble |
| Boiling Water | Freely soluble | Insoluble |
| Chloroform | Soluble | Insoluble |
| Source: |
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: In deuterated DMSO, the acetyl group (CH₃CO) appears at ~2.1 ppm (singlet), while aromatic protons show distinct splitting patterns due to nitro-group deshielding .
- Melting Point Analysis: A sharp mp (93–94°C) confirms purity; deviations suggest residual solvents or isomer contamination .
- FTIR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
Advanced: How can solid-state NMR resolve dynamic behavior in this compound derivatives?
Methodological Answer:
4-¹⁹F-2'-Nitroacetanilide is used as a calibration standard in CODEX (Centerband-Only Detection of Exchange) NMR to quantify molecular dynamics in membrane-bound peptides. Its rigid fluorine-labeled structure allows precise determination of the overlap integral , critical for interpreting side-chain motion in complex systems. Experimental conditions (e.g., mixing time, temperature) are optimized using its known nearest-neighbor distance (11.5 Å) and second-moment calculations .
CODEX Parameters:
| Parameter | Value | Source |
|---|---|---|
| 11.5 Å | ||
| Effective coupling | 6.1 Å | |
| Calibration Temperature | 240 K |
Advanced: What strategies differentiate o-, m-, and p-nitroacetanilide isomers?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase separates isomers based on polarity (elution order: o < m < p).
- UV-Vis Spectroscopy: The o-isomer exhibits a λₘₐₐₓ shift (~310 nm) due to steric hindrance between nitro and acetyl groups, absent in m/p isomers .
- X-ray Diffraction: Crystallographic data reveal distinct packing patterns; the o-isomer forms hydrogen-bonded dimers, while p-isomers adopt linear chains .
Advanced: How to validate analytical methods for quantifying this compound in mixtures?
Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation:
Linearity: Prepare calibration curves (1–100 µg/mL) in DMSO; R² > 0.995 confirms linearity.
Accuracy: Spike recovery tests (80–120%) using known concentrations.
Precision: Intra-day/inter-day RSD < 2% for HPLC retention times.
LOD/LOQ: Calculate via signal-to-noise ratios (LOD: 3:1, LOQ: 10:1) .
Advanced: How does temperature affect the stability of this compound in long-term studies?
Methodological Answer:
Storage at 4°C in amber vials minimizes thermal degradation and photolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition via HPLC. Degradation products include nitroaniline (hydrolysis of the acetyl group) and nitrophenol (oxidative pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
